1-Methyl-4-phenyl-5-aminopyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-10(11)9(7-12-13)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQCXVQVDKKHAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374978 |

Source

|

| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30823-52-0 |

Source

|

| Record name | 1-Methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30823-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-5-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-phenyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole: Structure, Properties, and Synthetic Utility

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing enzyme inhibitors and receptor ligands. Within this class, 5-aminopyrazoles are particularly valuable as versatile synthetic intermediates.[2] The presence of a reactive amino group adjacent to the pyrazole nitrogen atoms allows for facile construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are themselves scaffolds for potent therapeutic agents.[3]

This guide focuses on a specific derivative, 1-Methyl-4-phenyl-5-aminopyrazole . By examining its structure, physicochemical properties, predicted spectral characteristics, and logical synthetic pathways, we aim to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Part 1: Molecular Structure and Physicochemical Properties

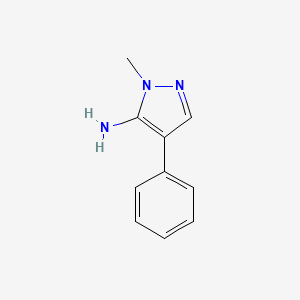

Chemical Structure and Nomenclature

The structure of this compound consists of a central 5-membered pyrazole ring. A methyl group is attached to the N1 position, a phenyl group is at the C4 position, and an amino group resides at the C5 position. This specific arrangement of substituents dictates its chemical reactivity and potential biological interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | |

| CAS Number | 30823-52-0 | [4] |

| Molecular Formula | C₁₀H₁₁N₃ | [4][5] |

| Molecular Weight | 173.21 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [5] |

| SMILES | Cn1ncc(-c2ccccc2)c1N | [5] |

Predicted Spectroscopic Profile

While experimentally derived spectra for this specific molecule are not published, a predictive analysis based on its structure and data from analogous compounds allows for an estimation of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons (Phenyl Ring): A multiplet expected in the range of δ 7.20-7.60 ppm, integrating to 5H.

-

Pyrazole Ring Proton (C3-H): A singlet expected around δ 7.50-7.80 ppm.

-

Amine Protons (NH₂): A broad singlet, typically in the range of δ 4.0-5.5 ppm, whose position is dependent on solvent and concentration.

-

N-Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.60-3.80 ppm, integrating to 3H.

¹³C NMR Spectroscopy (Predicted):

-

Aromatic Carbons (Phenyl Ring): Signals expected between δ 125.0-140.0 ppm.

-

Pyrazole Ring Carbons:

-

C5 (bearing NH₂): ~δ 145.0-150.0 ppm.

-

C3: ~δ 135.0-140.0 ppm.

-

C4 (bearing phenyl): ~δ 110.0-115.0 ppm.

-

-

N-Methyl Carbon (N-CH₃): A signal expected around δ 35.0-40.0 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch (Amine): Two characteristic sharp to medium bands are expected in the 3300-3500 cm⁻¹ region.

-

C-H Stretch (Aromatic/Alkene): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals typically appear just below 3000 cm⁻¹.

-

C=C and C=N Stretch (Ring): Multiple bands in the 1450-1620 cm⁻¹ region.

-

N-H Bend (Amine): A characteristic band around 1600-1650 cm⁻¹.

Part 2: Synthesis and Reactivity

Proposed Synthetic Strategy

The most established and convergent strategy for the synthesis of 5-aminopyrazoles is the condensation reaction between a hydrazine and a β-ketonitrile.[2] This approach is highly efficient for constructing the pyrazole core. For the target molecule, this compound, the logical precursors are methylhydrazine and benzoylacetonitrile .

The mechanism involves the initial condensation of methylhydrazine with the ketone carbonyl of benzoylacetonitrile to form a hydrazone intermediate. This is followed by a base- or acid-catalyzed intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.

Caption: Proposed synthetic workflow for the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general literature procedures for the synthesis of 5-aminopyrazoles and has not been optimized for this specific compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction:

-

Benzoylacetonitrile + Methylhydrazine → this compound

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoylacetonitrile (1.0 eq) and a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: While stirring, add methylhydrazine (1.1 eq) to the solution. A catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: The product may precipitate upon cooling or concentration. If not, add cold water to the concentrated mixture to induce precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude solid with a small amount of cold ethanol or a suitable solvent mixture (e.g., ethanol/water) to remove impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.

-

Drying and Characterization: Dry the purified solid under vacuum. Characterize the final product by melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a synthetic building block. The C5-amino group is a potent nucleophile, readily reacting with various electrophiles to construct more complex molecular architectures.

-

Reaction with β-Diketones/β-Ketoesters: Condensation with 1,3-dicarbonyl compounds is a classical method for synthesizing pyrazolo[3,4-b]pyridines , a class of compounds known for a wide range of biological activities, including protein kinase inhibition.[3]

-

Reaction with Isothiocyanates: Reaction with isothiocyanates yields pyrazolylthiourea derivatives, which can be cyclized to form various fused heterocyclic systems.

-

Diazotization: The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing other functional groups (e.g., halogens, hydroxyl) at the C5 position via Sandmeyer-type reactions.

Caption: Key synthetic transformations of 5-aminopyrazoles.

Part 3: Applications in Drug Discovery

While specific biological data for this compound is scarce, the broader class of 5-aminopyrazole derivatives is extensively studied and has demonstrated significant potential in drug discovery.[2] This compound serves as an important scaffold for generating libraries of molecules with diverse pharmacological activities.

-

Anticancer Agents: Many fused pyrazole systems derived from 5-aminopyrazoles have shown potent anticancer activity. For example, derivatives have been reported with cytotoxic effects against various cancer cell lines, including those for the colon, breast, and lung.

-

Enzyme Inhibitors: The pyrazole ring is an effective mimic of other biological heterocycles and can fit into the active sites of various enzymes. Derivatives of 5-aminopyrazoles have been developed as inhibitors of kinases, which are critical targets in oncology and inflammatory diseases.

-

Antimicrobial and Anti-inflammatory Agents: The pyrazole scaffold is present in several anti-inflammatory drugs (e.g., Celecoxib). Research has shown that various substituted aminopyrazoles and their derivatives exhibit significant antibacterial, antifungal, and anti-inflammatory properties.

Conclusion

This compound is a heterocyclic compound of significant interest to synthetic and medicinal chemists. Its structure combines the stable pyrazole core with a reactive amino group and a lipophilic phenyl substituent, providing a valuable starting point for chemical library synthesis. While detailed experimental data for this specific molecule is limited, its properties can be reliably predicted from established chemical principles. Its primary value lies in its role as a versatile intermediate for the construction of fused pyrazolo-heterocyclic systems, which are well-established as pharmacologically important scaffolds. Further investigation into the synthesis and biological evaluation of derivatives based on this core structure is a promising avenue for the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). 1-methyl-4-phenyl-1H-pyrazol-5-amine. Retrieved January 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 2, 2026, from [Link]

-

Donati, D., Fusi, S., & Ponticelli, F. (1998). Formation and Structure of 1-Amino-4-methyl-4-(4-methyl-5-phenyl-1H-pyrazol-3-ylamino)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one. Semantic Scholar. Retrieved January 2, 2026, from [Link]

- Elmaaty, A., et al. (2021).

- El-Gohary, N. S., & Shaaban, M. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 153–173.

-

MDPI. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved January 2, 2026, from [Link]

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved January 2, 2026, from [Link]

- Al-Warhi, T., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 33.

- Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.

-

PrepChem. (n.d.). Synthesis of 1-phenyl-5-aminopyrazole. Retrieved January 2, 2026, from [Link]

-

MDPI. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved January 2, 2026, from [Link]

-

NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]

- Wang, H., et al. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(23), 8565.

-

Heterocycles. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Retrieved January 2, 2026, from [Link]

-

MDPI. (2023). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2019). (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved January 2, 2026, from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved January 2, 2026, from [Link]

Sources

The Aminopyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Aminopyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Aminopyrazole Core

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its various substituted forms, the aminopyrazole scaffold has emerged as a "privileged structure," demonstrating a remarkable capacity to interact with a wide array of biological targets. This versatility stems from the aminopyrazole's unique electronic properties and its ability to act as a bioisosteric replacement for other chemical groups, forming critical hydrogen bonds and other non-covalent interactions within protein active sites.[1][2][3] This guide provides a comprehensive overview of the significant biological activities of aminopyrazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the mechanisms of action, present detailed experimental protocols for their evaluation, and explore the structure-activity relationships that govern their therapeutic potential.

Part 1: Anticancer Activity of Aminopyrazole Derivatives

The uncontrolled cell proliferation that characterizes cancer is often driven by the dysregulation of protein kinases.[2] Aminopyrazole derivatives have proven to be particularly effective as kinase inhibitors, targeting several key players in oncogenic signaling pathways.[1][3][4]

Mechanism of Action: Targeting the Engine of Cancer Proliferation

A primary mechanism by which aminopyrazole derivatives exert their anticancer effects is through the inhibition of Cyclin-Dependent Kinases (CDKs).[2][5] CDKs are a family of serine/threonine kinases that regulate the cell cycle, and their overexpression or the inactivation of their endogenous inhibitors is a common feature in many cancers.[2] The aminopyrazole core is adept at binding to the ATP-binding pocket of CDKs, often forming a triad of hydrogen bonds with the hinge region residues of the kinase.[2] This competitive inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma (Rb) protein, leading to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently inducing apoptosis (programmed cell death).[1][2]

Beyond CDKs, aminopyrazole derivatives have been developed as potent inhibitors of other kinases implicated in cancer, including:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a driver in various tumors. Aminopyrazoles have been designed to covalently target cysteine residues in the P-loop of FGFR, showing activity against both wild-type and resistance-conferring gatekeeper mutant versions of the enzyme.[6][7]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor signaling pathway, making it a key target in B-cell malignancies. Aminopyrazole-based inhibitors of BTK have been developed, with some exhibiting a reversible-covalent binding mechanism to enhance selectivity and reduce off-target effects.[4][8]

-

Janus Kinases (JAKs): The JAK-STAT pathway is vital for cytokine signaling, and its dysregulation is implicated in both cancers and inflammatory diseases. Novel 4-aminopyrazole derivatives have been synthesized as potent inhibitors of JAK1, JAK2, and JAK3.[9]

The following diagram illustrates the general mechanism of CDK inhibition by aminopyrazole derivatives, leading to cell cycle arrest.

Caption: CDK Inhibition by Aminopyrazole Derivatives.

Quantitative Assessment of Anticancer Potency

The anticancer activity of aminopyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values against various cancer cell lines. Lower values indicate higher potency.

| Compound Class | Target Kinase(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | A2780 (Ovarian) | 0.158 | [10] |

| Aminopyrazole-Indole Hybrid | CDK | HepG2 (Liver) | Not specified, potent | [11] |

| 4-Aminopyrazole Derivative | JAK2, JAK3 | Hela (Cervical) | 0.098, 0.039 | [9] |

| 5-Aminopyrazolyl Acylhydrazone | Not specified | HeLa, MCF7, SKOV3 | Micromolar range | [3] |

Experimental Protocols for Evaluating Anticancer Activity

A robust evaluation of potential anticancer agents requires a combination of in vitro and in vivo assays.[12][13][14]

The XTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17] Metabolically active cells reduce the tetrazolium salt XTT to a soluble orange-colored formazan product, the amount of which is proportional to the number of living cells.[16]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminopyrazole derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C and 5% CO2, or until the color change is sufficient.

-

Absorbance Measurement: Measure the absorbance of the samples at 450-490 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for XTT Cell Viability Assay.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly used as they better recapitulate the heterogeneity of human cancers.[18][19] However, cell line-derived xenograft models remain a valuable tool for initial in vivo efficacy studies.[20][21]

Protocol:

-

Cell Preparation: Culture a human cancer cell line (e.g., A2780 ovarian cancer cells) to 80-90% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[20] Keep the cell suspension on ice.

-

Animal Handling: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice). Anesthetize the mouse using an approved method (e.g., isoflurane).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of the mouse.[20]

-

Tumor Growth Monitoring: Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor volume 2-3 times per week using digital calipers.[20] The tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[20]

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer the aminopyrazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Part 2: Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The p38 mitogen-activated protein kinase (MAPK) is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1, making it an attractive target for anti-inflammatory drugs.[4] Aminopyrazole derivatives have been successfully developed as potent p38 MAPK inhibitors.[4][22]

Mechanism of Action: Quelling the Inflammatory Cascade

Aminopyrazole ureas have been shown to bind to a distinct allosteric site on the p38 kinase, which is exposed when the activation loop of the enzyme adopts a specific conformation.[22] This binding prevents the activation of p38 and subsequently blocks the downstream signaling cascade that leads to the synthesis and release of inflammatory mediators.[4] By inhibiting p38 MAPK, these compounds can effectively reduce the inflammatory response.

Caption: Inhibition of the p38 MAPK Inflammatory Pathway.

Experimental Protocols for Evaluating Anti-inflammatory Activity

Both in vitro and in vivo models are essential for assessing anti-inflammatory potential.[23][24][25][26]

Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the aminopyrazole test solution at various concentrations and 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

Cooling and Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample. Measure the turbidity by reading the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100. Use a standard anti-inflammatory drug like diclofenac as a positive control.

This is a classic and widely used model for evaluating acute inflammation.[26]

Protocol:

-

Animal Acclimatization: Use Wistar albino rats (150-200g) and acclimatize them for one week. Fast the animals overnight before the experiment with free access to water.

-

Grouping and Pre-treatment: Divide the rats into groups: a control group, a standard group (e.g., receiving indomethacin), and test groups receiving different doses of the aminopyrazole derivative. Administer the test compounds and standard drug orally or intraperitoneally one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[26]

-

Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group.

Part 3: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[4][27][28][29]

Mechanism of Action: Disrupting Microbial Survival

The exact mechanisms of antimicrobial action for many aminopyrazole derivatives are still under investigation and can be diverse. Some are believed to interfere with essential cellular processes in microorganisms. For instance, the insecticidal agent Fipronil, a 5-aminopyrazole, acts by blocking GABA-A receptors in the insect's central nervous system, leading to hyperexcitation.[4] In bacteria and fungi, aminopyrazoles may disrupt cell wall synthesis, inhibit nucleic acid or protein synthesis, or interfere with metabolic pathways. Further research is needed to elucidate the specific targets in pathogenic microbes.

Experimental Protocol for Evaluating Antimicrobial Activity

This method is a standard preliminary test to assess the antimicrobial activity of a compound.[29]

Protocol:

-

Microbial Culture Preparation: Prepare fresh overnight cultures of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in an appropriate broth medium.

-

Agar Plate Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

-

Disk Application: Impregnate sterile paper discs (6 mm in diameter) with a known concentration of the aminopyrazole derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

-

Placement and Incubation: Place the impregnated discs on the surface of the inoculated agar plates. Include a positive control disc (standard antibiotic) and a negative control disc (solvent only). Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

-

Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Conclusion and Future Directions

Aminopyrazole derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across multiple therapeutic areas. Their success as kinase inhibitors has paved the way for the development of targeted therapies for cancer and inflammatory diseases. The continued exploration of their structure-activity relationships, coupled with modern drug design strategies, holds immense promise for the discovery of novel and more potent therapeutic agents. Future research should focus on elucidating the precise mechanisms of action for their antimicrobial effects, optimizing their pharmacokinetic and safety profiles, and expanding their application to other disease areas, such as neurodegenerative disorders. The adaptability of the aminopyrazole core ensures that it will remain a focal point of drug discovery efforts for years to come.

References

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed. (2018). PubMed. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (2015). Ingenta Connect. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (n.d.). Ingenta Connect. [Link]

-

A simple and reliable approach for assessing anticancer activity in vitro - PubMed. (2015). PubMed. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. (2018). Asian Journal of Chemistry. [Link]

-

Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed. (2016). PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). National Center for Biotechnology Information. [Link]

-

Complete Guide to Choosing the Right Cell Viability Assay. (2024). AxisPharm. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - NIH. (2024). National Center for Biotechnology Information. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). INNOSC Theranostics and Pharmacological Sciences. [Link]

-

Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. (2018). ACS Medicinal Chemistry Letters. [Link]

-

Studies on aminopyrazoles: antibacterial activity of some novel pyrazol - PubMed. (2000). PubMed. [Link]

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). MDPI. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (n.d.). Liang Tong Lab. [Link]

-

The Generation and Application of Patient-Derived Xenograft Model for Cancer Research. (n.d.). Korean Society for Molecular and Cellular Biology. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. [Link]

-

Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. (n.d.). Frontiers. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]

-

Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed. (2013). PubMed. [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (2017). National Center for Biotechnology Information. [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). Iraqi Journal of Pharmaceutical Sciences. [Link]

-

Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Jackson Laboratory. [Link]

-

In vivo and in-vitro anti-inflammatory study. (n.d.). SlideShare. [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.). Bentham Science. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Organic Chemistry: An Indian Journal. [Link]

-

Methods to study xenografted human cancer in genetically diverse mice - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (2023). BMC Complementary Medicine and Therapies. [Link]

-

Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed. (2020). PubMed. [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. (n.d.). PubMed. [Link]

-

Illustration of Structure Activity Relationship (SAR) summary: colour.... (n.d.). ResearchGate. [Link]

-

A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - NIH. (2022). National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple and reliable approach for assessing anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. biotium.com [biotium.com]

- 17. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]

- 18. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. startresearch.com [startresearch.com]

- 20. benchchem.com [benchchem.com]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]

- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 25. In vivo and in-vitro anti-inflammatory study | PPT [slideshare.net]

- 26. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemrevlett.com [chemrevlett.com]

- 28. eurekaselect.com [eurekaselect.com]

- 29. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

CAS number 30823-52-0 properties and suppliers

An In-Depth Technical Guide to 1-Methyl-4-phenyl-5-aminopyrazole (CAS 30823-52-0): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 30823-52-0. It is intended for researchers, medicinal chemists, and drug development professionals. This document delves into the compound's fundamental chemical and physical properties, outlines common synthetic methodologies, explores its known biological activities and potential therapeutic applications, and provides guidance on sourcing and safe handling. The content is structured to deliver not just data, but also expert insights into the causality behind its chemical behavior and its utility as a scaffold in modern medicinal chemistry.

Chemical Identity and Physicochemical Properties

Nomenclature and Structural Identifiers

This compound is a heterocyclic aromatic amine belonging to the pyrazole family.[1][2] Its structure is characterized by a five-membered pyrazole ring with a methyl group at the N1 position, a phenyl group at C4, and an amino group at C5.[1] This specific arrangement of functional groups dictates its chemical reactivity and biological potential.

| Identifier | Value | Source |

| CAS Number | 30823-52-0 | [2] |

| IUPAC Name | 1-methyl-4-phenylpyrazol-5-amine | [2] |

| Synonyms | 1-Methyl-4-phenyl-1H-pyrazol-5-amine, 2-methyl-4-phenylpyrazol-3-amine | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃ | [1] |

| Molecular Weight | 173.21 g/mol | [1][2] |

| Canonical SMILES | CN1C(=C(C=N1)C2=CC=CC=C2)N | [1] |

| InChI Key | FPQCXVQVDKKHAD-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The calculated partition coefficient (LogP) suggests a balanced lipophilicity, which is often a desirable trait in drug candidates for achieving adequate membrane permeability and aqueous solubility.[1]

| Property | Value | Notes |

| Appearance | White to off-white crystalline solid | General property of aminopyrazoles[3] |

| Calculated LogP | 1.67 | Indicates moderate lipophilicity[1] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to solubility and target binding |

| Hydrogen Bond Acceptors | 3 (from pyrazole nitrogens and -NH₂) | Contributes to solubility and target binding |

| Solubility | Moderately soluble in aqueous and organic solvents | Inferred from LogP and functional groups[1] |

Synthesis and Manufacturing Insights

The synthesis of this compound can be achieved through several established routes in organic chemistry. The choice of method often depends on the desired scale, yield, purity, and environmental considerations.

Primary Synthetic Route: Condensation of β-Ketonitriles with Hydrazines

This is one of the most versatile and widely employed methods for producing 5-aminopyrazole derivatives.[1] The core of this reaction is a cyclocondensation.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of a hydrazine derivative (in this case, methylhydrazine) on the electrophilic nitrile carbon of a β-ketonitrile. This forms a hydrazone intermediate which then undergoes an intramolecular cyclization, driven by the favorable formation of the stable aromatic pyrazole ring, to yield the final product.[1] The regioselectivity, which determines the final position of the substituents, is controlled by the nucleophilicity of the hydrazine's nitrogen atoms.[1]

Caption: Fig 1. General Workflow for β-Ketonitrile Condensation.

Advanced Synthetic Methods

To improve efficiency and reduce environmental impact, modern synthetic approaches have been developed.

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from several hours to mere minutes (e.g., 8-10 minutes) compared to conventional heating, often while improving yields.[1] This acceleration is due to the efficient and direct heating of the polar solvent and reactant molecules.

-

Transition Metal-Catalyzed Synthesis: Palladium-catalyzed reactions have been used for the direct C-H functionalization of aminopyrazoles, allowing for efficient arylation.[1] These methods offer novel pathways to create derivatives but may require more complex catalyst systems.

Biological Activity and Potential Applications

This compound serves as both a biologically active molecule and a valuable structural scaffold for the development of more complex therapeutic agents.[1] Its derivatives have shown promise in several key areas of drug discovery.

-

Oncology: Derivatives of aminopyrazoles have demonstrated significant anticancer activity. One key mechanism is the inhibition of tubulin polymerization, a process essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1]

-

Inflammatory Diseases: Certain compounds within this class have been shown to inhibit critical inflammatory pathways, indicating their potential as a foundation for developing new anti-inflammatory drugs.[1]

-

Medicinal Chemistry Scaffold: The pyrazole core is a "privileged scaffold" in medicinal chemistry. The amino group at the C5 position is highly nucleophilic, making it a reactive handle for a wide range of chemical modifications, including condensation and cyclization reactions.[1] This allows chemists to systematically build libraries of diverse compounds to screen for various biological activities, such as analgesic or anticonvulsant properties.[1]

Caption: Fig 2. Role as a Scaffold in Drug Discovery.

Representative Experimental Protocol: In Vitro Tubulin Polymerization Assay

Given the reported activity of aminopyrazole derivatives as tubulin polymerization inhibitors, a common and critical experiment is the in vitro polymerization assay.[1] This protocol is a representative example of how one would test CAS 30823-52-0 or its derivatives for this specific mechanism of action.

Principle: This assay measures the light scattering that occurs as tubulin monomers polymerize into microtubules. An increase in absorbance (turbidity) at 340 nm is directly proportional to the extent of microtubule formation. Inhibitors will slow or prevent this increase in absorbance.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

GTP (Guanosine triphosphate) solution: 10 mM in G-PEM buffer

-

Glycerol

-

Test Compound (CAS 30823-52-0) dissolved in DMSO

-

Positive Control: Paclitaxel (promoter) or Nocodazole (inhibitor)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Methodology:

-

Reagent Preparation:

-

Causality: Tubulin is temperature-sensitive; all reagents and materials must be pre-chilled to 4°C to prevent premature polymerization.

-

Prepare a 4 mg/mL tubulin solution by resuspending lyophilized tubulin in ice-cold G-PEM buffer. Keep on ice.

-

Prepare serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) in G-PEM buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

-

Assay Plate Setup:

-

Causality: A 96-well plate allows for high-throughput screening of multiple concentrations simultaneously.

-

On a pre-chilled 96-well plate, add the following to designated wells:

-

Blank: G-PEM buffer only.

-

Negative Control: Tubulin solution + DMSO (vehicle).

-

Positive Control: Tubulin solution + Paclitaxel or Nocodazole.

-

Test Wells: Tubulin solution + serial dilutions of the test compound.

-

-

-

Initiation of Polymerization:

-

Causality: Polymerization is initiated by raising the temperature to 37°C and adding GTP, which is required for tubulin subunit addition.

-

To all wells except the blank, add GTP to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

-

Data Acquisition:

-

Causality: Kinetic reading tracks the polymerization process over time.

-

Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.

-

-

Data Analysis:

-

Subtract the blank reading from all other wells.

-

Plot absorbance (A₃₄₀) versus time for each concentration.

-

Compare the polymerization curves of the test compound to the negative control. Inhibition is indicated by a lower rate of absorbance increase and a lower final plateau.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% relative to the control.

-

Sourcing and Procurement

CAS 30823-52-0 is available from various chemical suppliers, typically for research and development purposes. Purity and quantity should be verified with the specific supplier.

| Supplier | Website | Notes |

| Smolecule | Lists the compound with detailed properties[1] | |

| Oakwood Products, Inc. | [Link] | Available via distributors like Neta Scientific[4] |

| Chem-Impex | General supplier of building blocks | |

| BLD Pharm | Supplier of various organic intermediates |

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 30823-52-0) was not available through the search. Therefore, this compound must be handled with care, assuming it is hazardous until proven otherwise. The following guidance is based on general principles for handling aromatic amines and heterocyclic compounds.[5]

-

GHS Hazard Classification (Assumed):

-

Skin Irritant (Category 2)

-

Serious Eye Irritant (Category 2A)

-

May cause respiratory irritation (STOT SE 3)

-

Acute toxicity (Oral, Dermal, Inhalation) - Category 4 (Harmful)

-

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed and store under an inert atmosphere if possible.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

Crucial Note: Always obtain and review the supplier-specific SDS before any handling, storage, or disposal of this chemical.

References

-

Chemchart. 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine (3654-22-6). Available at: [Link]

-

Royal Society of Chemistry. A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Available at: [Link]

-

PubChem. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980. Available at: [Link]

-

Pi Chemicals. Pi Chemicals System. Available at: [Link]

-

Scintila. 2-Fluoro-5-Iodo-4-Methylaniline. Available at: [Link]

-

Chemical-Suppliers. Product Search. Available at: [Link]

-

Neta Scientific. 1-Methyl-4-Phenyl-1h-Pyrazol-3-Amine 90% Purity, 5g. Available at: [Link]

Sources

Spectroscopic Characterization of 1-Methyl-4-phenyl-5-aminopyrazole: A Technical Guide

Introduction

1-Methyl-4-phenyl-5-aminopyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a common motif in a wide array of pharmacologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development. This technical guide provides an in-depth overview of the spectroscopic data (NMR, IR, and MS) for this compound, offering both predicted data and detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals, providing the necessary information to identify and verify this molecule with confidence.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on established principles of spectroscopy and analysis of its chemical structure. These predictions serve as a benchmark for the verification of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 5H | Phenyl-H |

| 7.28 | s | 1H | Pyrazole-H (C3-H) |

| 3.65 | s | 3H | N-CH₃ |

| 3.50 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C5-NH₂ |

| 140.0 | C4-Ph |

| 134.0 | Phenyl C (quaternary) |

| 129.0 | Phenyl CH |

| 128.5 | Phenyl CH |

| 127.0 | Phenyl CH |

| 125.0 | C3 |

| 110.0 | C4 |

| 35.0 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | C=C stretch (aromatic and pyrazole) |

| 1550 - 1450 | Medium | N-H bend |

| 1400 - 1300 | Medium | C-N stretch |

| 770 - 730 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

| 700 - 680 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 4: Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion | Predicted Fragmentation Pathway |

| 173.10 | [M]⁺ | Molecular Ion |

| 158.08 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 145.08 | [M - N₂]⁺ | Loss of a nitrogen molecule from the pyrazole ring |

| 117.07 | [M - C₂H₄N₂]⁺ | Cleavage of the pyrazole ring |

| 91.05 | [C₇H₇]⁺ | Tropylium ion from the phenyl group |

| 77.04 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The causality behind the experimental choices in NMR is to obtain high-resolution spectra with good signal-to-noise, allowing for unambiguous assignment of all proton and carbon signals.

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and carefully place it into the NMR spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. The lock system uses the deuterium signal to maintain a stable magnetic field during the experiment.

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharper spectral lines.

-

Tune and match the NMR probe for both the proton (¹H) and carbon (¹³C) frequencies to ensure efficient transfer of radiofrequency power.

-

Acquire the ¹H NMR spectrum. A standard one-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to convert the time-domain data into the frequency-domain spectra.

-

Perform phase correction to ensure all peaks have the correct absorptive Lorentzian shape.

-

Apply baseline correction to obtain a flat baseline.

-

Reference the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Infrared (IR) Spectroscopy

The choice of Attenuated Total Reflectance (ATR) for IR spectroscopy is based on its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples.

Caption: Workflow for FTIR-ATR data acquisition.

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

-

Clean the surface of the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a soft, lint-free cloth dampened with a volatile solvent such as isopropanol. Allow the crystal to dry completely.

-

-

Background Collection:

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the ATR crystal and the press arm thoroughly with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) is chosen as the ionization method due to its soft ionization nature, which is well-suited for polar, non-volatile small molecules like this compound, and typically produces a prominent protonated molecular ion.

Caption: Workflow for LC-MS data acquisition.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the initial mobile phase to a final concentration of about 1 µg/mL. This low concentration is necessary to avoid saturating the detector.[4]

-

-

Liquid Chromatography (LC) Setup:

-

Use a suitable C18 reversed-phase column.

-

Prepare the mobile phases. A typical gradient elution for a compound of this polarity would be:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

The formic acid is added to improve the ionization efficiency in positive ion mode.

-

Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

-

Mass Spectrometry (MS) Setup:

-

Set the mass spectrometer to operate in positive ion electrospray ionization (ESI) mode.

-

Optimize the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to maximize the signal of the analyte.

-

Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 Da).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1-5 µL) of the prepared sample solution into the LC-MS system.

-

Run the LC gradient to separate the analyte from any impurities.

-

The mass spectrometer will continuously acquire mass spectra as the analyte elutes from the column.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak ([M+H]⁺ at m/z 174.10) and any significant fragment ions.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

-

References

-

Standard Operating Procedure – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. (n.d.). Health, Safety and Environment Office. Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Notre Dame. Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

Shimadzu FTIR Standard Operating Procedure. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (2016, May 30). Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

FTIR-Operation and Calibration SOP. (2020, April 13). Pharma Beginners. Retrieved from [Link]

-

UOL- Fourier Transform Infrared Spectrometer (FTIR) SOP. (n.d.). University of Louisville. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Georgia Gwinnett College. Retrieved from [Link]

-

Standard Operating Procedure for UVVis, FTIR and Fluorolog spectrometers. (2023, April 20). University of Warwick. Retrieved from [Link]

-

DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. (2022, October 22). National Institutes of Health. Retrieved from [Link]

-

Standard Operating Procedure. (n.d.). CDN. Retrieved from [Link]

-

K. A. Schug, & D. D. Carlton. (2014, October 1). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Standard Operating Procedures (SOP). (n.d.). The University of Utah. Retrieved from [Link]

-

Standard Operating Procedure (SOP) | Mass Spectrometry. (n.d.). UC Irvine Environmental Health & Safety. Retrieved from [Link]

Sources

Navigating the Synthesis and Handling of Aminopyrazole Compounds: A Technical Guide to Safety and Precaution

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] As research and development in this area intensifies, a deep understanding of the safety and handling precautions associated with these compounds is paramount. This guide provides a comprehensive overview of the potential hazards of aminopyrazole compounds and outlines detailed protocols to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the Aminopyrazole Moiety

Aminopyrazole derivatives can present a range of hazards, primarily related to their reactivity and physiological effects. A thorough risk assessment is the foundational step before any experimental work commences.

Key Potential Hazards:

-

Skin and Eye Irritation/Corrosion: Many aminopyrazole compounds are classified as irritants and can cause serious eye irritation or even severe skin burns and eye damage.[2][3][4] This is due to their chemical nature, which can disrupt biological tissues upon contact.

-

Acute Oral Toxicity: Some aminopyrazoles are harmful if swallowed, potentially causing burns to the upper digestive and respiratory tracts.[4]

-

Respiratory Irritation: Inhalation of dust or aerosols can lead to respiratory system irritation.[5][6]

-

Skin Sensitization: Prolonged or repeated contact may cause an allergic skin reaction in some individuals.[4]

-

Reactivity: Aminopyrazoles can be sensitive to air, light, and heat, and may be incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Hazard Classification Summary:

| Hazard Classification | Description | Representative Compound Example |

| Acute Oral Toxicity, Category 4 | Harmful if swallowed. | 3-Aminopyrazole[4] |

| Skin Corrosion/Irritation, Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. | 3-Aminopyrazole[2][4] |

| Serious Eye Damage/Eye Irritation, Category 1/2 | Causes serious eye damage or causes serious eye irritation. | 3-Aminopyrazole[2][4] |

| Skin Sensitization, Category 1 | May cause an allergic skin reaction. | 3-Aminopyrazole[4] |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. | 3-Aminopyrazole[4][6] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

To mitigate the identified risks, a combination of engineering controls and appropriate personal protective equipment is essential.

Engineering Controls:

-

Chemical Fume Hood: All handling of aminopyrazole compounds, especially solids that can form dusts, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

-

Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[5]

-

Safety Shower and Eyewash Station: An easily accessible and fully functional safety shower and eyewash station are mandatory in any laboratory where these compounds are handled.[4][5][7]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific compound and experimental procedure.

-

Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves.[5] The choice of glove material should be guided by the specific solvents being used. Regularly inspect gloves for any signs of degradation or perforation.

-

Lab Coat/Protective Clothing: A flame-resistant lab coat is standard. For procedures with a higher risk of splashes, chemical-resistant coveralls may be necessary.[5][8]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[4][5]

Caption: Workflow for implementing engineering controls and PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of aminopyrazole compounds.

Handling:

-

Avoid Dust Formation: Minimize the generation of dust when handling solid compounds.[4][5]

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2][5] Do not eat, drink, or smoke in areas where these chemicals are used.[4]

-

Inert Atmosphere: For air-sensitive compounds, handle under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Light Protection: Store and handle light-sensitive compounds in amber vials or protect them from light.[2][4]

Storage:

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

-

Refrigeration: For some aminopyrazoles, refrigeration is recommended for long-term stability.[2][4]

-

Segregation: Store separately from acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[4]

Emergency Procedures: Preparedness and Response

Prompt and correct action during an emergency can significantly mitigate potential harm.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists or develops.[2] |

| Inhalation | Move the person to fresh air.[5][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention.[4] |

Accidental Release Measures (Spills):

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[4]

-

Containment and Cleanup:

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][4][5]

-

Special Hazards: Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Waste Disposal

All waste containing aminopyrazole compounds must be treated as hazardous waste.

-

Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[10]

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal by a licensed waste disposal company in accordance with all local, state, and federal regulations.[2][10] Under no circumstances should aminopyrazole waste be discharged into drains or regular trash.[10]

Conclusion

The diverse biological activities of aminopyrazole compounds underscore their importance in drug discovery and development. By fostering a culture of safety and adhering to the detailed precautions outlined in this guide, researchers can confidently and responsibly explore the potential of this valuable chemical class. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the bedrock of innovative and successful scientific research.

References

-

Material Safety Data Sheet - 3-Aminopyrazole, 98%. Cole-Parmer. [Link]

-

Safety data sheet. CPAChem. [Link]

-

The four toxicity parameters of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA. [Link]fact-sheets/fs-64.pdf)

Sources

- 1. researchgate.net [researchgate.net]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. cpachem.com [cpachem.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 1-Methyl-4-phenyl-5-aminopyrazole: A Detailed Protocol for Researchers

Introduction

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, 5-aminopyrazoles are particularly valuable as versatile intermediates for the synthesis of more complex heterocyclic systems, including kinase inhibitors and other therapeutic agents. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-phenyl-5-aminopyrazole, a key building block for drug discovery and development. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed methodology but also insights into the underlying chemical principles and safety considerations.

Scientific Background and Reaction Mechanism

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1] This reaction proceeds through a well-established two-step mechanism:

-

Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the electrophilic carbonyl carbon of benzoylacetonitrile. This is followed by dehydration to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second step involves an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazone onto the carbon of the nitrile group. This cyclization step, often facilitated by heating, leads to the formation of the stable five-membered aromatic pyrazole ring.

The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are key to the successful synthesis of the desired isomer.

Visualizing the Synthesis

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| Benzoylacetonitrile | ≥98% | Sigma-Aldrich | 614-16-4 | Corrosive, handle with care. |

| Methylhydrazine | ≥98% | Sigma-Aldrich | 60-34-4 | Toxic and flammable, handle in a fume hood. |

| Ethanol | Anhydrous | Fisher Scientific | 64-17-5 | |

| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | 110-54-3 | For chromatography. |

| Sodium Sulfate | Anhydrous | Fisher Scientific | 7757-82-6 | For drying. |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |

Detailed Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Methylhydrazine is toxic and flammable and should be handled with extreme care.

-

Reaction Setup:

-